Cyclopropyl-d5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

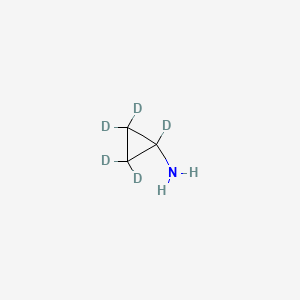

Cyclopropyl-d5-amine is a deuterated analog of cyclopropylamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and stability. It has the molecular formula C3H2D5N and a molecular weight of 62.13 g/mol .

Mechanism of Action

Target of Action

Cyclopropyl-d5-amine, also known as Cyclopropan-d5-amine, Aminocyclopropane-d5, or Cyclopropanamine-d5 , is a compound used in pharmaceutical analytical testing . .

Mode of Action

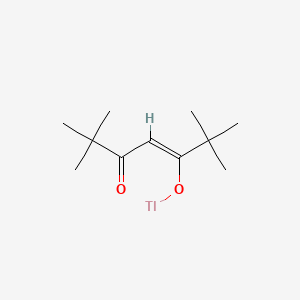

For instance, the Kulinkovich-Szymoniak Reaction allows the preparation of primary cyclopropylamines by the reaction of Grignard reagents with nitriles in the presence of a stoichiometric amount of titanium (IV) isopropoxide .

Biochemical Pathways

Cyclopropylamines are involved in the biosynthesis of cyclopropane fatty acids, a novel industrial feedstock . The Kulinkovich-Szymoniak Reaction, which involves the formation of a titanacyclopropane intermediate, is a key step in this pathway . Additionally, ring-opening reactions of donor–acceptor cyclopropanes with amines, amides, hydrazines, N-heterocycles, nitriles, and the azide ion are also part of the cyclopropane biosynthesis .

Result of Action

Cyclopropylamines are known to participate in various chemical reactions, leading to the formation of different compounds .

Action Environment

The synthesis of cyclopropylamines is known to be influenced by various factors, including the presence of grignard reagents, nitriles, and titanium (iv) isopropoxide .

Biochemical Analysis

Biochemical Properties

Cyclopropyl-d5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome P450 enzymes. It inactivates these enzymes through a mechanism involving initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This interaction is crucial in studying drug metabolism and potential drug-drug interactions.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways and gene expression. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This inhibition can lead to changes in cellular metabolism and gene expression, impacting cell function and overall cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to cytochrome P450 enzymes and undergoing one-electron oxidation at the nitrogen atom. This reaction leads to the scission of the cyclopropane ring and covalent modification of the enzyme, effectively inactivating it . This mechanism is essential for understanding how this compound influences enzyme activity and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on cytochrome P450 enzymes over extended periods, although its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits cytochrome P450 enzymes without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including potential toxicity and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The compound undergoes oxidation, leading to the formation of reactive intermediates that can covalently modify the enzyme . This interaction is crucial for understanding the metabolic fate of this compound and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s distribution and potential effects in vivo.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . This localization is critical for its activity and function, as it allows this compound to effectively interact with its target enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl-d5-amine can be synthesized through several methods. One common approach involves the deuteration of cyclopropylamine using deuterium gas under specific conditions. Another method includes the reaction of cyclopropylamine with deuterated reagents to achieve the desired deuterium incorporation .

Industrial Production Methods: In industrial settings, this compound is produced by large-scale deuteration processes. These processes often involve the use of deuterium oxide (heavy water) and catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-d5-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopropyl-d5-nitroso compounds.

Reduction: It can be reduced to form cyclopropyl-d5-hydroxylamine.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Cyclopropyl-d5-nitroso compounds.

Reduction: Cyclopropyl-d5-hydroxylamine.

Substitution: Various cyclopropyl-d5-derivatives depending on the substituent.

Scientific Research Applications

Cyclopropyl-d5-amine is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.

Medicine: Used in the development of deuterated drugs to improve metabolic stability and reduce side effects.

Industry: Applied in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Cyclopropyl-d5-amine can be compared with other similar compounds such as:

Cyclopropylamine: The non-deuterated analog with similar chemical properties but different stability and reactivity.

Cyclopropyl-d3-amine: A partially deuterated analog with three deuterium atoms.

Cyclopropyl-d7-amine: A fully deuterated analog with seven deuterium atoms.

Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in stability and metabolic studies compared to its non-deuterated and partially deuterated counterparts .

Properties

IUPAC Name |

1,2,2,3,3-pentadeuteriocyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJDQJBWANPRPF-UXXIZXEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])N)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)

![(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)

![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)

![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)